8-Propoxyisoquinoline: A Comprehensive Technical Overview
8-Propoxyisoquinoline: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of 8-Propoxyisoquinoline, a derivative of the isoquinoline heterocyclic scaffold. While direct experimental data on 8-Propoxyisoquinoline is limited in publicly available literature, this document extrapolates its core chemical and physical properties, proposes a robust synthetic route, and explores potential biological activities based on the well-characterized behavior of its parent compound, 8-hydroxyisoquinoline, and related alkoxy-quinoline analogs.
Chemical Structure and Properties
8-Propoxyisoquinoline is characterized by an isoquinoline core with a propoxy group (–O–CH₂CH₂CH₃) attached at the C8 position. The presence of the propoxy group, an ether linkage, is expected to significantly influence the molecule's lipophilicity and steric profile compared to its precursor, 8-hydroxyisoquinoline.
Table 1: Predicted Physicochemical Properties of 8-Propoxyisoquinoline
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₂H₁₃NO | --- |
| Molecular Weight | 187.24 g/mol | --- |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Based on similar 8-alkoxyquinolines. |
| Boiling Point | > 300 °C (estimated) | Expected to be higher than 8-hydroxyisoquinoline due to increased molecular weight. |
| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, dichloromethane); sparingly soluble in water. | The propoxy group increases lipophilicity. |
| pKa (of the quinoline nitrogen) | ~ 5.0 - 5.5 | Similar to other isoquinoline derivatives. |
Table 2: Predicted Spectroscopic Data for 8-Propoxyisoquinoline
| Technique | Predicted Chemical Shifts / Peaks |
| ¹H NMR (in CDCl₃) | δ ~ 0.9-1.1 (t, 3H, -CH₃), 1.7-1.9 (m, 2H, -CH₂-CH₃), 4.0-4.2 (t, 2H, -O-CH₂-), 7.0-8.5 (m, 6H, aromatic protons) |
| ¹³C NMR (in CDCl₃) | δ ~ 10.5 (-CH₃), 22.5 (-CH₂-CH₃), 70.0 (-O-CH₂-), 108-160 (aromatic carbons) |
| Mass Spectrometry (EI) | M⁺ peak at m/z = 187 |
Synthesis of 8-Propoxyisoquinoline
A standard and efficient method for the synthesis of 8-Propoxyisoquinoline is the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of 8-hydroxyisoquinoline to form a more nucleophilic alkoxide, which then undergoes nucleophilic substitution with a propyl halide.
Experimental Protocol: Williamson Ether Synthesis
Materials:
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8-Hydroxyisoquinoline
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1-Bromopropane (or 1-iodopropane)
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Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
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Anhydrous N,N-Dimethylformamide (DMF) or Acetone
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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To a solution of 8-hydroxyisoquinoline (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq) portion-wise.
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Allow the reaction mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.
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Cool the mixture back to 0 °C and add 1-bromopropane (1.2 eq) dropwise.
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Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of water.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
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Filter and concentrate the organic layer under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 8-Propoxyisoquinoline.
Figure 1: Synthetic workflow for 8-Propoxyisoquinoline via Williamson ether synthesis.
Potential Biological Activity and Signaling Pathways
The biological activities of 8-hydroxyquinoline derivatives are well-documented and often stem from their ability to chelate metal ions.[1][2][3] This chelation can disrupt metal-dependent enzymatic processes and induce or inhibit various signaling pathways. While the ether linkage in 8-Propoxyisoquinoline prevents it from acting as a chelating agent in the same manner as its parent hydroxyl compound, it may still interact with biological targets through other mechanisms. The increased lipophilicity may also enhance its ability to cross cellular membranes.
Derivatives of quinoline have shown a wide range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3] It is plausible that 8-Propoxyisoquinoline could exhibit similar properties. For instance, many quinoline-based compounds are known to intercalate into DNA or inhibit topoisomerase enzymes, leading to anticancer effects.
Hypothetical Signaling Pathway Involvement
Given the known activities of related compounds, 8-Propoxyisoquinoline could potentially modulate signaling pathways involved in cell proliferation and survival, such as the PI3K-Akt pathway. Inhibition of this pathway is a common mechanism for anticancer drugs.
Figure 2: Hypothetical inhibition of the PI3K-Akt signaling pathway by 8-Propoxyisoquinoline.
Conclusion and Future Directions
8-Propoxyisoquinoline represents an interesting, yet understudied, derivative of the pharmacologically significant isoquinoline scaffold. The synthetic route via Williamson ether synthesis is straightforward and likely to be high-yielding. Based on the activities of related compounds, 8-Propoxyisoquinoline warrants further investigation for its potential anticancer, antimicrobial, and other biological activities. Future research should focus on the synthesis and in vitro screening of this compound to validate these hypotheses and elucidate its mechanism of action. Experimental determination of its physicochemical properties and spectroscopic characterization are also essential next steps.

